Cas no 73130-52-6 (4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester)

4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester is a specialized organic compound featuring a pyridine moiety and a carbamate ester functional group. Its molecular structure, incorporating both chloro and pyridinyl substituents, makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmacologically active molecules. The compound's reactivity is enhanced by the presence of the carbamate ester, which can participate in further derivatization or hydrolysis reactions. Its well-defined chemical properties and stability under controlled conditions facilitate its use in research applications, including medicinal chemistry and drug discovery. The compound is typically handled under inert conditions to preserve its integrity.
4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester structure
73130-52-6 structure
Product Name:4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester
CAS No:73130-52-6
MF:C13H19ClN2O2
MW:270.755162477493
CID:5720351
PubChem ID:10635790
Update Time:2025-10-31

4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • ethyl N-(4-chloro-4-pyridin-3-ylbutyl)-N-methylcarbamate
    • Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester
    • Ethyl (4-chloro-4-(pyridin-3-yl)butyl)(methyl)carbamate
    • 73130-52-6
    • starbld0005124
    • SCHEMBL8858828
    • 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester
    • Inchi: 1S/C13H19ClN2O2/c1-3-18-13(17)16(2)9-5-7-12(14)11-6-4-8-15-10-11/h4,6,8,10,12H,3,5,7,9H2,1-2H3
    • InChI Key: ISGIKDSAWNDEGZ-UHFFFAOYSA-N
    • SMILES: ClC(C1C=NC=CC=1)CCCN(C(=O)OCC)C

Computed Properties

  • Exact Mass: 270.1135055g/mol
  • Monoisotopic Mass: 270.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.4Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester

4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester (CAS No. 73130-52-6): An Overview

4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester (CAS No. 73130-52-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic properties and as a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester includes a chlorinated butyl chain, a pyridine ring, and an ethyl ester group. These functional groups contribute to its diverse reactivity and biological activity. The presence of the chlorinated butyl chain enhances the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with various biological targets. The pyridine ring, known for its aromaticity and basicity, can participate in hydrogen bonding and π-π interactions, making it a key feature for binding to receptors or enzymes.

In recent years, significant advancements have been made in understanding the biological activities of compounds similar to 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester. Research has shown that such compounds can exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of pyridine-containing compounds as inhibitors of specific kinases involved in cancer progression. The chlorinated butyl chain has been found to enhance the selectivity and potency of these inhibitors, making them promising candidates for further drug development.

The synthesis of 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester typically involves multi-step reactions that ensure high purity and yield. One common synthetic route involves the reaction of 4-chlorobutyl chloride with 3-picoline followed by protection of the amino group with an ethyl carbamate moiety. This process requires careful control of reaction conditions to avoid side reactions and ensure the formation of the desired product. Advanced techniques such as microwave-assisted synthesis have also been explored to improve reaction efficiency and reduce environmental impact.

The physicochemical properties of 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester are well-documented in the literature. It is a white crystalline solid with a melting point ranging from 65°C to 70°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

In terms of safety and handling, while 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and goggles should be used during laboratory work involving this compound.

The future prospects for 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring its potential applications in treating various diseases. For example, recent studies have investigated its use as a lead compound for developing new anti-inflammatory drugs targeting chronic conditions such as rheumatoid arthritis.

In conclusion, 4-Chloro-4-(3-pyridinyl)butylmethylcarbamic Acid Ethyl Ester (CAS No. 73130-52-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an important molecule for further investigation and development into novel therapeutic agents.

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